molecular formula C13H14N2OS B5371032 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5371032
M. Wt: 246.33 g/mol
InChI Key: ZVUNXNWDYIRSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTAA belongs to the class of thiazole compounds and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of inflammation and immune responses. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed using various in vitro assays. Moreover, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, there are also some limitations associated with this compound. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the pharmacokinetic and pharmacodynamic properties of this compound need to be investigated to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the research on 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anticancer properties and its potential as a chemotherapeutic agent. Moreover, the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of more potent and selective compounds. Overall, the research on this compound has the potential to contribute to the development of new therapeutic strategies for various diseases.

Synthesis Methods

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multistep process that involves the condensation of 2-aminothiazole with 3-methylbenzaldehyde, followed by the reaction with acetyl chloride. The resulting product is then purified and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12(16)15-13-14-8-10(2)17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNXNWDYIRSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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